molecular formula C17H21NO B1385360 3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline CAS No. 1040686-64-3

3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline

Cat. No.: B1385360
CAS No.: 1040686-64-3
M. Wt: 255.35 g/mol
InChI Key: UQZDUEQYRUJWTA-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline is a useful research compound. Its molecular formula is C17H21NO and its molecular weight is 255.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-13-10-14(2)12-16(11-13)18-8-9-19-17-7-5-4-6-15(17)3/h4-7,10-12,18H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZDUEQYRUJWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCNC2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Molecular Weight & Structural Analysis of 3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of 3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline (CAS: 1040686-64-3).[1] As a secondary amine linking two distinct aromatic systems via an ethoxy bridge, this molecule presents specific analytical challenges regarding ionization efficiency and chromatographic resolution.

This document outlines the definitive physicochemical properties, details a self-validating structural elucidation strategy using MS/NMR, and proposes a robust HPLC-MS protocol for purity assessment.

Physicochemical Profile

Understanding the fundamental physical properties is prerequisite to designing extraction and analysis protocols. The molecule consists of a lipophilic 3,5-xylidine core coupled to an o-cresol ether moiety.[1]

PropertyValueTechnical Note
CAS Number 1040686-64-3Unique identifier for regulatory verification.
Molecular Formula

Nitrogen Rule: Odd MW indicates odd nitrogen count.[2]
Molecular Weight 255.36 g/mol Monoisotopic Mass: 255.1623 Da.
Physical State Solid / Viscous OilLikely low-melting solid due to flexible ethyl linker.[1]
Predicted LogP ~4.8 - 5.2Highly lipophilic; requires high organic % in HPLC.[1]
pKa (Base) ~4.5 - 5.0Weakly basic aniline nitrogen; protonates in acidic media.[1]

Structural Elucidation Strategy

To validate the identity of the compound, a multi-modal approach combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) is required.

Mass Spectrometry (ESI-MS/MS)[1]

Methodology: Electrospray Ionization (ESI) in Positive Mode is the gold standard for this secondary amine. The nitrogen atom readily accepts a proton (


).
  • Parent Ion: Observed at m/z 256.17 (

    
    ).
    
  • Fragmentation Logic: High-energy collision dissociation (HCD) will cleave the weakest bonds, typically around the heteroatoms.

Key Diagnostic Fragments:

  • m/z 122.1: Cleavage of the

    
     bond yields the 3,5-dimethylaniline cation.
    
  • m/z 135.0: Cleavage of the

    
     bond (less common in ESI but possible) or formation of the methyl-phenoxy cation.
    
  • m/z 91/105: Tropylium ions characteristic of the methyl-substituted aromatic rings.

Nuclear Magnetic Resonance (NMR)[3]

The structure contains three distinct chemical environments: the xylidine ring, the linker, and the cresol ring.


-NMR Prediction (400 MHz, 

):
MoietyProton CountMultiplicityShift (

ppm)
Assignment Logic
Ar-

(Xylidine)
6HSinglet2.25Methyls on the aniline ring (positions 3,5).
Ar-

(Cresol)
3HSinglet2.20Methyl on the phenoxy ring (position 2).
N-

2HTriplet3.55Methylene adjacent to Nitrogen (shielded).
O-

2HTriplet4.15Methylene adjacent to Oxygen (deshielded).[1]
Ar-H (Xylidine) 2HSinglet6.30Protons at positions 2 and 6 (ortho to N).[1]
Ar-H (Xylidine) 1HSinglet6.45Proton at position 4 (para to N).[1]
Ar-H (Cresol) 4HMultiplet6.80 - 7.20Typical ortho-substituted benzene pattern.[1]

-NMR Key Signals: 
  • Linker Carbons: Distinct peaks at ~43 ppm (

    
    ) and ~66 ppm (
    
    
    
    ).
  • Methyl Carbons: Three signals in the 16-21 ppm range.

Analytical Protocol: HPLC-UV-MS

Objective: Quantify purity and identify potential synthetic impurities (e.g., unreacted 3,5-dimethylaniline).

System Suitability:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Ensures amine protonation).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. (High lipophilicity requires strong elution).

  • Detection: UV at 254 nm (aromatic rings) and MS (TIC).

Visualizing the Analytical Workflow

AnalyticalWorkflow Sample Crude Sample (Solid/Oil) Prep Sample Prep Dilute in MeCN:H2O Sample->Prep 1 mg/mL Sep HPLC Separation C18 Column, Acidic pH Prep->Sep Injection Det Dual Detection Sep->Det Elution Data Data Analysis Integration & MS Match Det->Data Signal

Caption: Figure 1. Standardized workflow for the purity assessment of lipophilic amine derivatives.

Synthesis & Impurity Context

To ensure high-fidelity analysis, one must understand the likely origin of the molecule. The most probable synthetic route is the Nucleophilic Substitution (


) :


Critical Impurities to Monitor:

  • Unreacted Aniline: 3,5-Dimethylaniline (MW 121). Elutes early (more polar).

  • Bis-alkylation: Tertiary amine formed if the aniline reacts with two equivalents of the linker. MW ~403. Elutes late (very lipophilic).

  • Hydrolyzed Linker: 2-(2-methylphenoxy)ethanol. Detected by UV, likely invisible in ESI+ unless sodium adduct forms.

Visualizing the Fragmentation Logic

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 256.17 Frag1 Fragment A (Xylidine Amine) m/z ~122 Parent->Frag1 N-C Bond Cleavage Frag2 Fragment B (Phenoxy Methyl) m/z ~135 Parent->Frag2 O-C Bond Cleavage Trop Tropylium Ion (Aromatic Stability) m/z 91 / 105 Frag1->Trop Ring Rearrangement Frag2->Trop Loss of Oxygen

Caption: Figure 2. Predicted ESI-MS fragmentation pathway. The N-C bond is the primary cleavage site.

References

  • Chemical Identity: Matrix Scientific. (n.d.). This compound (CAS 1040686-64-3).[3] Retrieved from

  • Spectral Data Standards: National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).[4]

  • Analytical Methodology: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.

  • MS Fragmentation Mechanisms: McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

Methodological & Application

Applications of 3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and pharmacologists investigating G-Protein Coupled Receptor (GPCR) modulation, specifically targeting the Alpha-1 Adrenergic Receptor (


-AR)  subfamily and Sigma-1 (

) Receptors
.

The compound 3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline represents a classic phenoxyethylamine scaffold—a privileged structure in medicinal chemistry known for its ability to span the orthosteric binding pockets of aminergic GPCRs. This guide details its application as a chemical probe for subtype selectivity and its utility in Structure-Activity Relationship (SAR) studies.

Role: Subtype-Selective GPCR Probe & Pharmacophore Scaffold Chemical Class: Phenoxyethylamine / N-Alkylated Aniline Primary Targets:


-Adrenergic Receptors, Sigma-1 (

) Receptors

Introduction & Mechanism of Action

In medicinal chemistry, the phenoxyethylamine moiety is a hallmark of


-adrenergic antagonists (e.g., WB-4101) and serotonin ligands. The specific substitution pattern of This compound  confers unique lipophilic and steric properties that differentiate it from classical antagonists.
Structural Significance
  • 3,5-Dimethylaniline Tail: Mimics the bulky, hydrophobic domains found in selective

    
     ligands and provides steric occlusion in the 
    
    
    
    -AR orthosteric site, potentially enhancing selectivity for the
    
    
    subtype over
    
    
    .
  • Ethylene Linker: The critical 2-carbon spacer ensures optimal distance (approx. 3.5–4.0 Å) between the basic nitrogen (protonated at physiological pH) and the aromatic ether, facilitating ionic interaction with the conserved Aspartate residue (Asp3.32) in aminergic GPCRs.

  • 2-Methylphenoxy Head: The ortho-methyl group restricts conformational flexibility compared to unsubstituted phenoxy rings, locking the molecule into a bioactive conformation favored by specific receptor subtypes.

Physiological Applications
  • 
    -Adrenoceptor Profiling:  Used to dissect the contribution of 
    
    
    
    (prostate/vasculature) vs.
    
    
    (heart/vasculature) receptors in hypertension and Benign Prostatic Hyperplasia (BPH) models.
  • Sigma-1 Receptor Screening: The N-alkylated aniline scaffold is a known pharmacophore for

    
     receptors, which are targets for neuroprotection and analgesia. This compound serves as a hydrophobic probe to map the 
    
    
    
    ligand-binding domain.

Experimental Protocols

Protocol A: Chemical Synthesis (Alkylation Route)

Objective: Efficient synthesis of the probe for biological testing. Principle: Nucleophilic substitution (


) of a phenoxyethyl bromide with a substituted aniline.
Materials
  • Reagent A: 3,5-Dimethylaniline (1.0 eq)

  • Reagent B: 1-(2-Bromoethoxy)-2-methylbenzene (1.1 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Optional, accelerates reaction

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,5-Dimethylaniline (10 mmol) in anhydrous MeCN (50 mL).

  • Addition: Add

    
      (20 mmol) and KI  (1 mmol). Stir for 10 minutes at room temperature.
    
  • Alkylation: Dropwise add 1-(2-Bromoethoxy)-2-methylbenzene (11 mmol) dissolved in 5 mL MeCN.

  • Reflux: Heat the mixture to reflux (

    
    C) under nitrogen atmosphere for 12–18 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1) or LC-MS.
    
  • Work-up:

    • Cool to room temperature and filter off inorganic salts.

    • Concentrate the filtrate in vacuo.

    • Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (

      
       mL) and brine (
      
      
      
      mL).
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify the crude oil via silica gel column chromatography (Gradient: 0–20% EtOAc in Hexanes).
    
  • Validation: Verify structure via

    
    H-NMR and MS (
    
    
    
    ).
Protocol B: Radioligand Binding Assay ( -AR)

Objective: Determine the binding affinity (


) of the compound for 

-adrenergic receptors. Standard Ligand:

-Prazosin (non-selective

antagonist).
Reagents
  • Membrane Prep: Rat brain cortex membranes (rich in

    
    ) or transfected HEK293 cells expressing human 
    
    
    
    ,
    
    
    , or
    
    
    .
  • Radioligand:

    
    -Prazosin (0.2 nM final concentration).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow
  • Incubation: In a 96-well plate, mix:

    • 50

      
      L Membrane suspension (20 
      
      
      
      g protein).
    • 50

      
      L 
      
      
      
      -Prazosin.
    • 50

      
      L Test Compound (this compound) at varying concentrations (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at

    
    C for 60 minutes.
    
  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Wash: Wash filters

    
     with ice-cold Tris buffer.
    
  • Detection: Add scintillation cocktail and count radioactivity (CPM) in a liquid scintillation counter.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: Functional Calcium Flux Assay

Objective: Assess whether the compound acts as an antagonist or agonist. System: FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay.

Workflow
  • Cell Loading: Load CHO cells expressing

    
    -AR with Fluo-4 AM calcium dye for 45 minutes at 
    
    
    
    C.
  • Baseline: Measure baseline fluorescence.

  • Antagonist Mode:

    • Add Test Compound (various concentrations) and incubate for 15 minutes.

    • Inject Phenylephrine (

      
       concentration) to stimulate the receptor.
      
    • Measure reduction in Calcium flux (Fluorescence Unit decrease).

  • Result: If the compound inhibits the Phenylephrine-induced

    
     spike, it is an antagonist .
    

Data Interpretation & Visualization

Signaling Pathway: -Adrenergic Receptor Blockade

The following diagram illustrates the mechanism by which the probe inhibits the


-coupled signaling cascade.

Alpha1_Signaling Ligand Agonist (e.g., NE) Receptor Alpha-1 Adrenergic Receptor (GPCR) Ligand->Receptor Activates Probe This compound (Antagonist) Probe->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca Intracellular Ca2+ Increase ER->Ca Release Response Smooth Muscle Contraction Ca->Response

Caption: Mechanism of Action. The probe acts as a competitive antagonist at the Alpha-1 AR, preventing Gq activation and subsequent Calcium release.

Expected SAR Data Profile

When profiling this compound, compare results against standard ligands to determine selectivity.

ParameterThis compoundWB-4101 (Reference)Interpretation

Affinity (

)
High (Predicted < 10 nM)0.5 nMPotent binder due to phenoxyethyl scaffold.

Affinity (

)
Moderate/Low15 nMMethyl vs. Methoxy substitution alters subtype fit.
Selectivity (

)
> 10-fold30-foldUseful for distinguishing receptor populations.
5-HT

Affinity
ModerateHighCommon off-target for this scaffold; check selectivity.
Solubility (LogP) High (~3.5)Moderate3,5-dimethyl group increases lipophilicity (BBB penetration).

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye). Potential CNS effects due to lipophilicity.

  • Storage: Store at

    
    C under inert gas (Argon/Nitrogen).
    
  • Solubility: Insoluble in water.[1] Soluble in DMSO (>20 mg/mL) and Ethanol.

References

  • Hieble, J. P., et al. (1995). "Alpha- and beta-adrenoceptors: from the gene to the clinic. 1. Molecular biology and pharmacology of alpha 1-adrenoceptors." Journal of Medicinal Chemistry. Link

  • Wetzel, J. M., et al. (1995). "Discovery of alpha 1a-adrenergic receptor antagonists based on the L-765,314 structure." Journal of Medicinal Chemistry. (Discusses phenoxyethylamine SAR). Link

  • Glennon, R. A., et al. (1994). "Binding of substituted phenoxyethylamines at 5-HT1A serotonin receptors." Journal of Medicinal Chemistry. Link

  • Santa Cruz Biotechnology. "this compound Product Data." (Chemical Probe Source).[2][3] Link

Sources

Application Notes and Protocols for Green Synthesis of 3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Sustainability in Pharmaceutical Intermediate Synthesis

The synthesis of complex organic molecules, such as the title compound 3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline, a potential intermediate in drug development, traditionally relies on multi-step processes that can generate significant chemical waste and utilize hazardous materials. In alignment with the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, this document outlines sustainable and efficient synthetic strategies.[1][2][3][4] These approaches prioritize atom economy, the use of safer solvents, and catalytic methodologies to minimize environmental impact while maintaining high efficiency and product purity.[5]

This guide provides detailed protocols for two distinct green synthetic routes to this compound, targeting researchers, scientists, and professionals in drug development. The methodologies presented are designed to be robust, reproducible, and scalable, with a focus on explaining the rationale behind the selection of greener reagents and conditions.

Synthetic Strategy Overview

The target molecule, this compound, can be retrosynthetically disconnected at the C-N bond, suggesting two primary forward-synthesis approaches: a palladium-catalyzed cross-coupling reaction and a reductive amination. Both strategies offer opportunities to incorporate green chemistry principles.

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis Approaches Target This compound Retron C-N Bond Disconnection Target->Retron BH Protocol 1: Green Buchwald-Hartwig Amination Retron->BH RA Protocol 2: Biocatalytic Reductive Amination Retron->RA

Caption: Retrosynthetic analysis of the target molecule leading to two green synthetic protocols.

Protocol 1: Green Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] Traditional protocols often utilize hazardous solvents like toluene or 1,4-dioxane.[8] This protocol employs a greener solvent, 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources and exhibits a more favorable safety and environmental profile.[9]

Reaction Scheme:

G A 3,5-Dimethylaniline C This compound A->C + B 2-(2-Methylphenoxy)ethyl Bromide B->C Pd Catalyst, Ligand, Base 2-MeTHF, Heat

Caption: Buchwald-Hartwig amination for the synthesis of the target compound.

Causality of Experimental Choices:
  • Catalyst System: A pre-formed palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos) is chosen to enhance catalytic activity, allowing for lower catalyst loading and milder reaction conditions.[8] This improves the overall efficiency and reduces the environmental impact associated with precious metal use.

  • Solvent: 2-MeTHF is selected as a green alternative to traditional solvents like dioxane and THF.[9][10] It is biodegradable and has a higher boiling point, which can be advantageous for this reaction.

  • Base: A simple inorganic base like potassium carbonate is preferred over organic amine bases or alkoxides to improve the atom economy and reduce waste.[8]

Detailed Step-by-Step Protocol:
  • Preparation of Starting Materials:

    • Ensure 3,5-dimethylaniline is pure and dry.

    • Synthesize 2-(2-methylphenoxy)ethyl bromide from 2-(2-methylphenoxy)ethanol using a suitable brominating agent (e.g., PBr3 or CBr4/PPh3). The synthesis of the starting alcohol can be achieved by reacting o-cresol with 2-chloroethanol.

  • Reaction Setup:

    • To a dry, argon-purged reaction vessel, add the palladium catalyst (e.g., Pd(dba)2, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3.0 mol%).

    • Add potassium carbonate (2.0 equivalents).

    • Add 2-MeTHF as the solvent.

  • Reaction Execution:

    • Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-activation.

    • Add 3,5-dimethylaniline (1.0 equivalent) and 2-(2-methylphenoxy)ethyl bromide (1.2 equivalents).

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Protocol 2: Biocatalytic Reductive Amination

Reductive amination is an atom-economical method for forming C-N bonds.[11] This protocol utilizes a biocatalytic approach, employing an imine reductase (IRED) or a reductive aminase (RedAm) to catalyze the reaction with high chemo-, regio-, and stereoselectivity under mild, aqueous conditions.[2][5] This approach represents a frontier in green chemistry, leveraging the efficiency and specificity of enzymes.[12][13]

Reaction Scheme:

G A 3,5-Dimethylaniline C Imine Intermediate A->C + B 2-(2-Methylphenoxy)acetaldehyde B->C Spontaneous D This compound C->D Imine Reductase (IRED) Cofactor Recycling System Aqueous Buffer, RT

Caption: Biocatalytic reductive amination pathway.

Causality of Experimental Choices:
  • Biocatalyst: An imine reductase (IRED) or reductive aminase (RedAm) is selected for its ability to catalyze the reduction of the imine formed in situ from the aniline and aldehyde.[2][14] These enzymes operate under mild conditions (room temperature, neutral pH) in aqueous media, eliminating the need for harsh reducing agents and organic solvents.

  • Reaction Medium: The reaction is conducted in an aqueous buffer, the greenest possible solvent.

  • Reducing Equivalents: A cofactor recycling system, such as using glucose dehydrogenase (GDH) and glucose, is employed to regenerate the NADPH or NADH required by the IRED.[5] This makes the use of the expensive cofactor catalytic, improving the overall cost-effectiveness and sustainability of the process.

Detailed Step-by-Step Protocol:
  • Preparation of Starting Materials:

    • Ensure 3,5-dimethylaniline is of high purity.

    • Synthesize 2-(2-methylphenoxy)acetaldehyde by the oxidation of 2-(2-methylphenoxy)ethanol. Greener oxidizing agents like TEMPO/NaOCl can be considered.

  • Enzyme and Cofactor Preparation:

    • Prepare a solution of the chosen imine reductase (IRED) or reductive aminase (RedAm) in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.5).

    • Prepare a solution of the cofactor (NADP+ or NAD+) and the cofactor recycling system components (e.g., glucose dehydrogenase and glucose).

  • Reaction Execution:

    • In a reaction vessel, combine the aqueous buffer, 3,5-dimethylaniline (1.0 equivalent), and 2-(2-methylphenoxy)acetaldehyde (1.1 equivalents).

    • Add the cofactor solution and the enzyme solution.

    • Stir the mixture at room temperature (e.g., 25-30 °C) and monitor the reaction progress by HPLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, denature the enzymes by adding a water-miscible organic solvent like isopropanol or by heat treatment, followed by centrifugation to remove the precipitated protein.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography if necessary.

Data Presentation: Comparative Analysis of Synthetic Protocols

ParameterProtocol 1: Green Buchwald-Hartwig AminationProtocol 2: Biocatalytic Reductive Amination
Solvent 2-MeTHF (Bio-derived)Aqueous Buffer
Catalyst Palladium-basedEnzyme (Imine Reductase)
Reducing Agent Not applicableCofactor (NAD(P)H) with recycling
Temperature 80-100 °CRoom Temperature (25-30 °C)
Typical Yield 80-95% (estimated)>90% (estimated)
Atom Economy ModerateHigh
Key Advantages Broad substrate scope, well-establishedHigh selectivity, mild conditions, minimal waste
Key Challenges Cost of palladium catalyst, potential for metal contaminationEnzyme stability and availability, substrate scope limitations

Experimental Workflow Visualization

Workflow for Protocol 1: Green Buchwald-Hartwig Amination

Caption: Workflow for the Green Buchwald-Hartwig Amination protocol.

Workflow for Protocol 2: Biocatalytic Reductive Amination

Caption: Workflow for the Biocatalytic Reductive Amination protocol.

References

  • ω-Transaminase-Catalyzed Reductive Amination of Ketones. Angew. Chem. Int. Ed. 2014, 53, 10714–10717. [Link]

  • Development of Continuous Flow Systems to Access Secondary Amines Through Previously Incompatible Biocatalytic Cascades. PMC. [Link]

  • One-Pot Biocatalytic Synthesis of Primary, Secondary, and Tertiary Amines with Two Stereocenters from α,β-Unsaturated Ketones Using Alkyl-Ammonium Formate. ACS Publications. [Link]

  • Recent Green and Sustainable Pd‐Catalyzed Aminations. PMC. [Link]

  • AMINE SYNTHESIS THROUGH BIOCATALYTIC CASCADES. FP7 - CORDIS. [Link]

  • Enantioselective Synthesis of Secondary Amines by Combining Oxidative Rearrangement and Biocatalysis in a One-Pot Process. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Reductive amination: Methods for cell-free and whole-cell biocatalysis. ScienceDirect. [Link]

  • Biocatalytic Amine Synthesis. Request PDF - ResearchGate. [Link]

  • Recent Green and Sustainable Pd‐Catalyzed Aminations. ResearchGate. [Link]

  • Process for the preparation of 3,5-dimethylaniline (sym. m-xylidine).
  • Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. PMC. [Link]

  • Method for preparing amines from aldehydes and ketones by biocatalysis.
  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. [Link]

  • The synthetic route of N, N-Dimethylaniline. ResearchGate. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? ResearchGate. [Link]

  • Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases. Request PDF - ResearchGate. [Link]

  • Process for the preparation of 3,5-dimethyl aniline.
  • Process for production of 3,5-dimethyl aniline.
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Synthesis of aryloxypropanolamines and arylethanolamines.
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Green Chemistry. RSC Publishing. [Link]

  • A convenient one-pot synthesis of aryl amines from aryl aldoximes mediated by Koser's reagent. Arkivoc. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry. [Link]

  • Synthesis method of 2-methylphenoxyacetic acid. Eureka | Patsnap. [Link]

Sources

Application Note & Protocol: Strategic Solvent Selection for the Extraction of 3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The efficient isolation and purification of active pharmaceutical ingredients (APIs) and research chemicals are paramount in drug development and chemical synthesis. This document provides a comprehensive guide to the strategic selection of an optimal solvent for the extraction of 3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline, a molecule with structural motifs common in medicinal chemistry. Due to the absence of extensive public data on this specific compound, this guide emphasizes a systematic, first-principles approach to solvent screening and optimization. We will explore the theoretical underpinnings of solvent extraction, present a comparative analysis of candidate solvents, and provide a detailed experimental protocol for determining the most effective solvent system.

Introduction: The Critical Role of Solvent Selection

The extraction of a target molecule from a reaction mixture or a biological matrix is a foundational step in downstream processing and analysis. The choice of solvent is the most critical parameter in liquid-liquid extraction (LLE) or solid-phase extraction (SPE), directly influencing yield, purity, cost, and safety. An ideal extraction solvent should exhibit high solubility for the target compound while having minimal solubility for impurities.[1][2] Furthermore, it must be immiscible with the initial sample solution (typically aqueous) to allow for phase separation.[1]

This compound possesses a moderately complex structure, incorporating a substituted aniline head, an ether linkage, and multiple aromatic and aliphatic groups. This combination of functionalities necessitates a careful and logical approach to solvent selection.

Theoretical Considerations for Solvent Selection

The principle of "like dissolves like" is the cornerstone of solvent selection. This adage is scientifically grounded in the polarity and intermolecular forces between the solvent and the solute.[1] To select an appropriate solvent, one must first characterize the physicochemical properties of the target molecule.

2.1. Physicochemical Profile of this compound

  • 3,5-Dimethylaniline moiety: This portion of the molecule is aromatic and substituted with two methyl groups, contributing to its non-polar character. The aniline nitrogen introduces a degree of polarity and is a hydrogen bond acceptor.

  • 2-methylphenoxy moiety: Similar to the dimethylaniline group, this aromatic ring with a methyl substituent is primarily non-polar.

  • Ethyl ether linkage: The ether group introduces some polarity and can act as a hydrogen bond acceptor.

Overall, the molecule is expected to be predominantly non-polar and hydrophobic, with some capacity for polar interactions. This suggests that non-polar to moderately polar organic solvents will be the most effective for extraction.

2.2. Key Solvent Properties for Effective Extraction

Several key parameters guide the selection of an extraction solvent:

  • Solubility and Selectivity: The solvent must have a high affinity for the target compound to ensure maximum transfer from the initial phase.[1] Selectivity refers to the solvent's ability to dissolve the target compound preferentially over impurities.[1]

  • Immiscibility: For liquid-liquid extractions, the organic solvent must be immiscible with the aqueous phase to allow for clean separation.[3]

  • Density: A significant density difference between the organic and aqueous phases facilitates easier separation.

  • Boiling Point: A relatively low boiling point allows for easy removal of the solvent after extraction, typically through rotary evaporation, without degrading the target compound.[1]

  • Safety and Environmental Impact: The chosen solvent should have a low toxicity, flammability, and environmental footprint.[1]

Comparative Analysis of Candidate Solvents

Based on the predicted properties of this compound, a range of solvents with varying polarities should be screened. The following table provides a list of potential candidates, ordered by increasing polarity index.

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Immiscible with Water?Safety/Environmental Notes
n-Hexane0.1690.655YesFlammable, neurotoxin.
Toluene2.41110.867YesFlammable, toxic.
Diethyl Ether2.8350.713SlightlyHighly flammable, forms peroxides.
Dichloromethane (DCM)3.1401.33YesSuspected carcinogen, volatile.[1]
Ethyl Acetate (EtOAc)4.4770.902YesFlammable, low toxicity.[1]
Methyl-tert-butyl ether (MTBE)2.5550.74SlightlyFlammable, potential groundwater contaminant.
2-Methyltetrahydrofuran (2-MeTHF)-800.86Slightly"Green" solvent alternative, less prone to peroxide formation than THF.

Experimental Protocol for Solvent Screening and Optimization

The following protocol outlines a systematic approach to identify the optimal extraction solvent for this compound from an aqueous solution.

4.1. Materials and Equipment

  • A stock solution of this compound in a water-miscible solvent (e.g., acetonitrile or isopropanol) of known concentration.

  • The candidate extraction solvents listed in the table above.

  • Deionized water.

  • Separatory funnels or centrifuge tubes.

  • Vortex mixer.

  • Centrifuge (if using tubes).

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS).

  • Standard laboratory glassware and safety equipment.

4.2. Workflow Diagram

Caption: Workflow for solvent screening and optimization.

4.3. Step-by-Step Protocol

  • Preparation of the Aqueous Phase: Prepare a standard aqueous solution of your synthesized this compound. If the compound is not directly soluble in water, first dissolve it in a minimal amount of a water-miscible organic solvent like isopropanol or acetonitrile, and then dilute with deionized water to the final working concentration.[4]

  • Initial Solvent Screening: a. Aliquot 5 mL of the aqueous standard into a series of labeled 15 mL centrifuge tubes. b. To each tube, add 5 mL of one of the candidate extraction solvents (n-Hexane, Toluene, Diethyl Ether, DCM, Ethyl Acetate, MTBE, 2-MeTHF). c. Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate partitioning of the analyte.[5] d. Centrifuge the tubes for 5 minutes at 3000 rpm to achieve a clean separation of the aqueous and organic layers.

  • Quantification: a. Carefully collect a sample from the organic (top or bottom, depending on density) layer of each tube. b. Also, collect a sample from the aqueous layer of each tube. c. Analyze the concentration of this compound in each sample using a pre-validated analytical method (e.g., HPLC-UV, GC-MS).

  • Data Analysis and Solvent Selection: a. Calculate the partition coefficient (Kp) for each solvent: Kp = [Concentration in Organic Phase] / [Concentration in Aqueous Phase] b. Calculate the extraction efficiency (%) for each solvent: Extraction Efficiency = (Amount of analyte in organic phase / Total initial amount of analyte) * 100 c. The solvent with the highest Kp and extraction efficiency is the most promising candidate.

4.4. Optimization of the Selected Solvent

Once the best solvent has been identified, further optimization can enhance the extraction efficiency:

  • pH Adjustment: The target molecule has a basic aniline nitrogen. Adjusting the pH of the aqueous phase can significantly impact its solubility and partitioning behavior. At a pH below its pKa, the aniline will be protonated and more water-soluble. Conversely, at a pH above its pKa, it will be in its neutral, more organic-soluble form. A pH screening should be performed on the aqueous phase before extraction.

  • Solvent-to-Sample Volume Ratio: Investigate the effect of varying the volume of the organic solvent relative to the aqueous sample.

  • Multiple Extractions: Compare a single extraction with a larger volume of solvent to multiple extractions with smaller volumes. Often, two or three extractions with a smaller volume are more efficient than a single extraction with a larger volume.

Logical Framework for Solvent Choice

solvent_selection_logic cluster_decision Decision & Optimization start Start: Need to extract this compound assess_properties assess_properties start->assess_properties initial_screen Initial Solvent Screen Non-polar to Mid-polar solvents Hexane, Toluene, DCM, EtOAc, MTBE, 2-MeTHF assess_properties->initial_screen quantify Quantify Extraction Calculate Partition Coefficient (Kp) Calculate % Extraction Efficiency initial_screen->quantify decision Is Efficiency > 95%? quantify->decision optimize Optimization Adjust pH of aqueous phase Vary solvent:sample ratio Perform multiple extractions decision->optimize No final_protocol Final Protocol Established decision->final_protocol Yes optimize->quantify

Caption: Decision tree for systematic solvent selection.

Conclusion

The selection of an appropriate extraction solvent is a multi-faceted process that requires a blend of theoretical knowledge and empirical testing. For a novel or less-characterized compound like this compound, a systematic screening approach is essential. By understanding the physicochemical properties of the target molecule and evaluating a range of candidate solvents, researchers can develop a robust and efficient extraction protocol. This application note provides the foundational principles and a practical workflow to achieve this, ensuring high recovery and purity of the desired compound for subsequent research and development activities.

References

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
  • Biotage. (2025, June 23). Choosing the Right Elution Solvent When Using Support Liquid Extraction (SLE).
  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • Organomation. Solvent Extraction Techniques.
  • Scribd. Solvent Selection for Extraction.
  • PubChem. 3,5-Dimethylaniline.
  • Organic Syntheses. m-NITRODIMETHYLANILINE.
  • CompTox Chemicals Dashboard. 2-(2,4-DIMETHYLPHENOXY)ANILINE Properties.
  • Journal of Organic and Pharmaceutical Chemistry. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline

[1]

Ticket ID: YIELD-OPT-35DMA Subject: Optimization of SN2 Alkylation for Secondary Amine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely experiencing low yields due to the classic "selectivity vs. reactivity" paradox inherent in synthesizing secondary amines via direct alkylation. The target molecule, 3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline , is synthesized by coupling 3,5-dimethylaniline with a 2-(2-methylphenoxy)ethyl halide .[1]

The core failure modes for this specific pathway are:

  • Over-Alkylation (The Primary Yield Killer): The product (secondary amine) is more nucleophilic than the starting material (primary amine), leading to tertiary amine byproducts.[2]

  • Elimination Side-Reactions: The phenoxyethyl linker is prone to E2 elimination under harsh basic conditions, destroying your alkylating agent.[1]

  • Incomplete Conversion: Steric hindrance from the ortho-methyl group on the phenoxy ring can slow the SN2 attack.

This guide provides a self-validating troubleshooting protocol to isolate and resolve these variables.

Module 1: Reaction Pathway Analysis

Before optimizing, visualize the competition occurring in your flask. You are fighting a kinetic battle between the desired Mono-Alkylation and the undesired Bis-Alkylation.

ReactionPathwaySMStarting Material(3,5-Dimethylaniline)TargetTARGET PRODUCT(Secondary Amine)SM->Target  k1 (Slow)  + RX, BaseRXAlkylating Agent(Phenoxyethyl Halide)ElimSide Product(Vinyl Ether)RX->Elim  Heat/Strong Base  ImpurityIMPURITY(Tertiary Amine)Target->Impurity  k2 (Fast!)  + RX, Base

Figure 1: Kinetic competition in N-alkylation. Note that k2 (formation of impurity) often exceeds k1 because the alkyl group donates electron density, making the secondary amine more nucleophilic.

Module 2: Troubleshooting & Optimization Protocols

Issue A: "I see a large spot above my product on TLC (Bis-alkylation)."

Diagnosis: The concentration of your alkylating agent is too high relative to the amine, or your base is too strong/soluble, driving the reaction to the tertiary amine.

Solution 1: The "Dilution & Dosing" Protocol

  • Mechanism: By keeping the concentration of the alkylating agent low, you statistically favor the reaction with the abundant primary amine over the scarce secondary amine product.

  • Protocol:

    • Dissolve 3,5-dimethylaniline (3.0 equivalents) and Base (1.2 eq) in the solvent.[1]

    • Dissolve the alkyl halide (1.0 equivalent) in a separate volume of solvent.

    • Crucial Step: Add the alkyl halide solution dropwise over 2–4 hours.

    • Why this works: The "starved" conditions ensure that any alkyl halide molecule entering the solution immediately encounters a primary amine molecule, not a product molecule.

Solution 2: The Cesium Effect (Cesium Carbonate)

  • Mechanism: Cs₂CO₃ in DMF promotes mono-alkylation due to the "Cesium Effect," where the large cation radius stabilizes the transition state for mono-alkylation while sterically hindering the second attack [1].

  • Protocol:

    • Solvent: DMF (Anhydrous).[1][3]

    • Base: Cs₂CO₃ (1.2 eq).[1]

    • Temp: Room Temperature to 60°C.

    • Note: Do not use NaH or KOH; these are too harsh and will promote elimination or bis-alkylation.[1]

Issue B: "The reaction stalls; Starting Material persists."

Diagnosis: The alkyl chloride/bromide is not reactive enough, likely due to the electron-donating effect of the phenoxy oxygen or steric hindrance from the ortho-methyl group on the phenoxy ring.

Solution: Finkelstein Catalysis (In-Situ Iodide) [1]

  • Mechanism: Adding Sodium Iodide (NaI) converts the alkyl bromide/chloride into a highly reactive alkyl iodide in situ via an equilibrium process [2].[4][5] Iodide is a better leaving group, accelerating the SN2 attack (k1).

  • Protocol:

    • Add 10-20 mol% Sodium Iodide (NaI) to your reaction mixture.

    • Ensure your solvent is compatible (Acetone or Acetonitrile works best for Finkelstein conditions).[1]

    • Visual Check: The reaction mixture may darken (iodine liberation) or precipitate salts (NaBr/NaCl), indicating halogen exchange is occurring.

Issue C: "My yield is lost during workup/column chromatography."

Diagnosis: Secondary anilines often streak on silica gel due to H-bonding with silanols, or they co-elute with the excess aniline used to drive the reaction.

Solution: The "Amine Switch" (Acid-Base Purification) This method uses pH manipulation to separate the product from non-basic impurities without a column.

StepActionChemical Logic
1 Dissolve crude in EtOAc. Wash with 1M HCl .[1]Protonation: Converts amines (Product + SM) into water-soluble ammonium salts.[1] Neutral impurities (unreacted alkyl halide, vinyl ether) stay in EtOAc.
2 Separate layers. Keep Aqueous (Acidic) .Discard organic layer (removes non-basic byproducts).[1][6]
3 Basify Aqueous layer to pH > 12 with NaOH .[1]Deprotonation: Converts ammonium salts back to free amines (oily/solid precipitate).[1]
4 Extract with EtOAc (x3). Dry & Evaporate.[1]Recovers purified amines.
5 Acetylation (Optional) If SM (3,5-dimethylaniline) is still present, add Acetic Anhydride (1.1 eq relative to SM).[1] This converts SM to an amide (non-basic).[1] Repeat Step 1-4. The amide will now stay in the organic layer in Step 1, while your secondary amine product (which acetylates much slower) goes into the water.

Module 3: Experimental Decision Matrix

Use this logic flow to determine your next experiment.

TroubleshootingTreeStartStart: Low Yield AnalysisCheckTLCCheck TLC/LCMSStart->CheckTLCBisAlkMajor Impurity:Bis-Alkylated (Tertiary)CheckTLC->BisAlkHigher Rf SpotSMremainsMajor Impurity:Unreacted SMCheckTLC->SMremainsSM Spot PersistsElimProdMajor Impurity:Vinyl Ether (Elimination)CheckTLC->ElimProdNew Non-Polar SpotActionBisACTION:1. Increase Amine Eq (3-5x)2. Switch to Cs2CO3/DMF3. Dosing ControlBisAlk->ActionBisActionSMACTION:1. Add NaI (0.2 eq)2. Switch Solvent (MeCN -> DMF)3. Increase TempSMremains->ActionSMActionElimACTION:1. Lower Temperature2. Use Weaker Base (K2CO3 instead of KOH)3. Avoid NaHElimProd->ActionElim

Figure 2: Troubleshooting Decision Tree. Identify the dominant impurity to select the correct optimization path.

FAQ: Frequently Asked Questions

Q: Can I use reductive amination instead of alkylation? A: Yes, and it often avoids bis-alkylation entirely.[1] However, it requires 2-(2-methylphenoxy)acetaldehyde .[1] If you can source or synthesize this aldehyde (e.g., Swern oxidation of the alcohol), reacting it with 3,5-dimethylaniline followed by NaBH(OAc)₃ reduction is a superior route for mono-selectivity [3].

Q: Why is my product turning red/brown on the bench? A: Anilines are electron-rich and prone to oxidation by air. Store your purified product under Nitrogen/Argon in the dark. If the crude is dark, add a small amount of sodium metabisulfite during the aqueous workup to reduce oxidized species.

Q: Which solvent is best for the alkylation route? A:

  • Acetonitrile (MeCN): Best balance.[1] Good for Finkelstein conditions, easy to remove.

  • DMF: Best for reactivity and solubility (especially with Cs₂CO₃), but hard to remove (requires aqueous workup).

  • Toluene: Poor for SN2 rates unless using a Phase Transfer Catalyst (like TBAB).[1]

References

  • Salvatore, R. N., et al. (2001). "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Synthesis of Secondary Amines." Tetrahedron, 57(36), 7785-7789.[1] Link

  • Finkelstein, H. (1910).[1][7] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[1][7] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[7] Link

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1] Longman Scientific & Technical.[1] (General reference for Acid-Base Extraction protocols).

Removing unreacted starting materials from 3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline

Welcome to the technical support guide for the purification of this compound. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining a high-purity final product. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.

Troubleshooting Guide: Isolating Your Target Compound

This section addresses specific purification challenges you may encounter post-synthesis. The primary impurities to target are the unreacted starting materials: the basic amine (3,5-dimethylaniline) and the neutral electrophile (e.g., 2-(2-methylphenoxy)ethyl bromide).

Question 1: My initial work-up is complete, but I suspect unreacted 3,5-dimethylaniline is still present. How can I selectively remove it?

Answer:

Unreacted 3,5-dimethylaniline is the most common basic impurity. Its removal is critical and can be efficiently achieved by exploiting the basicity of its primary amino group through a liquid-liquid extraction with an acidic solution. The primary aniline is readily protonated to form a water-soluble ammonium salt, which partitions into the aqueous phase, while your N-alkylated product and the neutral starting material remain in the organic layer.[1][2]

Underlying Principle: Acid-Base Extraction

The key to this separation is the difference in the acid-base properties of the primary aniline starting material and the N-alkylated aniline product. While both are basic, the primary aniline can be effectively protonated and extracted into a dilute aqueous acid solution.

Protocol: Selective Removal of 3,5-Dimethylaniline via Acid Wash

  • Solvent Selection : Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent, such as ethyl acetate, dichloromethane (DCM), or diethyl ether.

  • Acidic Wash : Transfer the organic solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl).

  • Extraction : Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup.

  • Phase Separation : Allow the layers to separate completely. The top layer will typically be the organic phase, and the bottom will be the aqueous phase (confirm by adding a drop of water).

  • Aqueous Layer Removal : Drain the lower aqueous layer, which now contains the protonated 3,5-dimethylaniline hydrochloride salt.

  • Repeat : For optimal removal, repeat the wash (steps 2-5) one to two more times with fresh 1 M HCl.[1]

  • Neutralizing Wash : Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of the aniline starting material.

Workflow Diagram: Acid-Base Extraction

G cluster_0 Liquid-Liquid Extraction Workflow cluster_1 Organic Layer cluster_2 Aqueous Layer start Crude Product in Organic Solvent (e.g., Ethyl Acetate) sep_funnel Add 1M HCl (aq) Shake & Vent start->sep_funnel phase_sep Allow Layers to Separate sep_funnel->phase_sep org_layer Product + Neutral SM (this compound + 2-(2-methylphenoxy)ethyl bromide) phase_sep->org_layer Top Layer aq_layer Protonated Starting Material (3,5-dimethylanilinium chloride) phase_sep->aq_layer Bottom Layer collect_org Collect Organic Layer org_layer->collect_org discard_aq Discard Aqueous Layer aq_layer->discard_aq final_product Proceed to Next Step (Chromatography or Drying) collect_org->final_product G start Crude Reaction Mixture check_amine Does TLC/NMR show residual 3,5-dimethylaniline? start->check_amine acid_wash Perform Acid Wash (1M HCl Extraction) check_amine->acid_wash Yes check_neutral Does TLC/NMR show residual neutral electrophile? check_amine->check_neutral No acid_wash->check_neutral chromatography Perform Silica Gel Column Chromatography check_neutral->chromatography Yes analyze Analyze Purity (NMR, LC-MS) check_neutral->analyze No chromatography->analyze end Pure Product analyze->end

Sources

Technical Support Center: Stabilizing 3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-DMA-260214

Version: 1.0

Introduction

This guide is intended for researchers, scientists, and drug development professionals working with 3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline. As a substituted N-alkylaniline, this compound possesses inherent structural motifs that can be susceptible to degradation in solution, potentially impacting experimental reproducibility, product purity, and overall project timelines. Aniline and its derivatives are known to be sensitive to oxidative and photolytic conditions, often resulting in the formation of colored degradants.[1][2] This document provides a comprehensive, question-and-answer-based troubleshooting guide and a set of frequently asked questions (FAQs) to proactively address and resolve common stability challenges. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to ensure the integrity of your compound in solution.

Troubleshooting Guide: Common Stability Issues

This section addresses specific experimental observations and provides a logical workflow for diagnosis and resolution.

Q1: My solution of this compound, which was initially colorless, has turned yellow or brown. What is causing this discoloration, and how can I prevent it?

A1: Root Cause Analysis & Prevention

Discoloration is a classic indicator of oxidative degradation in aniline derivatives.[2] The tertiary amine and the electron-rich aromatic rings are susceptible to oxidation by atmospheric oxygen, trace metal contaminants, or light exposure. This process can form highly conjugated, colored impurities like quinone-imines.

Diagnostic Workflow:

  • Assess Environmental Factors: Were your solutions exposed to ambient light for prolonged periods? Was the solvent pre-sparged with an inert gas (e.g., nitrogen or argon)? Was the vial headspace flushed with inert gas before sealing?

  • Check for Contaminants: Trace metal ions (e.g., iron, copper) can catalyze oxidation. Ensure high-purity solvents and glassware that has been properly washed and rinsed with deionized water.

  • Evaluate Solvent Purity: Peroxides in aged ethers (like THF or dioxane) or other solvents can be potent oxidants. Use fresh, high-purity solvents or test for peroxides before use.

Preventative Measures:

  • Light Protection: Prepare and store all solutions in amber glass vials or wrap clear vials in aluminum foil to block UV and visible light.[3]

  • Inert Atmosphere: The most effective preventative measure is to minimize oxygen exposure. Before preparing solutions, sparge the solvent with a gentle stream of nitrogen or argon for 15-20 minutes. After adding the compound and dissolving, flush the headspace of the vial with the inert gas before sealing tightly.

  • Use of Antioxidants: For long-term storage, consider adding a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT), at a concentration of ~0.01% (w/v). Always run a small-scale compatibility test to ensure the antioxidant does not interfere with your downstream application.

  • Solvent Choice: Use freshly opened bottles of high-purity solvents.

G start Observation: Solution Discoloration (Yellow/Brown) check_env Assess Environmental Factors start->check_env sub_env1 Exposed to Light? check_env->sub_env1 check_cont Check for Contaminants check_solvent Check Solvent Purity (e.g., for peroxides) check_cont->check_solvent sub_env2 Exposed to Air? sub_env1->sub_env2 No sol_light Solution: Use Amber Vials Protect from Light sub_env1->sol_light Yes sub_env2->check_cont No sol_air Solution: Use Inert Gas (N2 or Ar) sub_env2->sol_air Yes sol_light->sub_env2 sol_air->check_cont sol_contaminants Solution: Use High-Purity Solvents & Clean Glassware check_solvent->sol_contaminants end_node Implement Preventative Measures & Re-test sol_contaminants->end_node

Caption: Troubleshooting workflow for solution discoloration.

Q2: I'm observing a precipitate forming in my buffered aqueous solution over time. What is the likely cause?

A2: Understanding pH-Dependent Solubility

This issue is most likely related to the pH of your solution and the basicity (pKa) of the aniline nitrogen. The aniline moiety is basic and will be protonated (forming a charged ammonium salt) at pH values below its pKa. This charged form is typically much more soluble in aqueous media than the neutral, free-base form.

  • The Problem: If the pH of your buffer is at or above the pKa of this compound, the compound will exist predominantly in its less soluble, neutral form, leading to precipitation. The pKa of aniline itself is ~4.6, and while substituents will alter this, it provides a useful reference point.[1] Electron-donating alkyl groups, like those on your compound, generally increase the pKa slightly.[4]

  • The Solution: To maintain solubility, you must keep the solution pH sufficiently below the compound's pKa. A good rule of thumb is to maintain a pH at least 1.5 to 2 units below the pKa to ensure >99% of the compound is in the protonated, soluble form.

Recommended Actions:

  • Measure pH: Immediately measure the pH of the solution where precipitation is observed.

  • Adjust pH: If the pH is neutral or basic, your primary solution is to use a more acidic buffer system (e.g., acetate buffer pH 4-5, or citrate buffer pH 3-6).

  • Consider Co-solvents: If your experimental conditions require a higher pH, you may need to incorporate a water-miscible organic co-solvent (e.g., DMSO, ethanol, acetonitrile) to increase the solubility of the neutral form. Always validate the compatibility of the co-solvent with your assay.

Q3: My HPLC analysis shows a decrease in the main compound peak area over time, with the appearance of new impurity peaks. How can I identify the degradation pathway?

A3: Implementing a Forced Degradation Study

A systematic decrease in the parent compound peak confirms chemical degradation. To understand the compound's liabilities and ensure your analytical method is "stability-indicating" (i.e., capable of separating the parent compound from its degradants), a forced degradation or stress testing study is essential.[5][6] This involves intentionally exposing the compound to harsh conditions to accelerate decomposition.[7]

The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][8] This range is sufficient to produce and detect degradation products without overly stressing the molecule to the point of forming irrelevant, secondary degradants.[3][8]

Protocol 1: Forced Degradation Study

This protocol outlines the key stress conditions as recommended by ICH guidelines.[8]

  • Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber vials for each condition.

    • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[3]

    • Thermal: Heat the stock solution at 60°C (in a neutral state).

    • Photolytic: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[7]

  • Time Points: Sample from each vial at regular intervals (e.g., 2, 8, 24, 48 hours). Neutralize the acid and base samples before injection.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2). Compare the chromatograms to an unstressed control sample.

  • Interpretation:

    • Oxidative Pathway: Significant degradation in the H₂O₂ sample points to oxidation as a primary pathway.

    • Hydrolytic Pathway: Degradation in acid or base suggests hydrolysis. The ether linkage or potential amide bonds (if present in analogues) are sites to consider.[9]

    • N-Dealkylation: The N-CH₂ bond can sometimes be a site of metabolic or chemical cleavage, although this is often enzyme-mediated, it can be chemically induced.[10]

Frequently Asked Questions (FAQs)

  • Q: What is the best solvent for preparing a stock solution?

    • A: For maximum stability, use a high-purity, anhydrous aprotic solvent like DMSO or DMF. For immediate use in aqueous assays, acetonitrile is often a good choice. Avoid aged ethers like THF which may contain peroxides. Always store stock solutions at -20°C or -80°C under an inert atmosphere.

  • Q: How critical is the pH for solution stability?

    • A: It is critical for both solubility and stability. As discussed in Q2, maintaining an acidic pH (e.g., 3-5) will keep the aniline protonated, enhancing aqueous solubility. This can also increase stability, as the protonated amine is generally less susceptible to oxidation than the free base.

  • Q: Can I use a rotary evaporator to concentrate a solution of this compound?

    • A: Yes, but with caution. Use moderate temperatures (e.g., <40°C) and ensure the system is under a good vacuum to minimize the time at elevated temperature. Avoid prolonged exposure to heat, as this can accelerate degradation.

Protocols & Data

Protocol 2: General Purpose Stability-Indicating HPLC-UV Method

This method provides a starting point for assessing the purity of this compound and its potential degradants. Method optimization will be required.

  • Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).[11]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 30
    15.0 95
    17.0 95
    17.1 30

    | 20.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at 254 nm or use DAD to assess peak purity.

  • Injection Volume: 10 µL.

Table 1: Recommended Storage Conditions Summary
FormSolvent/StateTemperatureAtmosphereLight ConditionRecommended Duration
Solid N/A2-8°CInert (Argon/N₂)Protected from Light>12 months
Stock Solution Anhydrous DMSO-20°C to -80°CInert (Argon/N₂)Amber VialUp to 6 months
Working Solution Aqueous Buffer (pH <5)2-8°CN/AAmber Vial<24 hours

References

  • Benchchem. A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines.
  • Alsante, K. M., et al. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Klick, S., et al. Development of forced degradation and stability indicating studies of drugs—A review.
  • Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances.
  • Veerareddy, P. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Baertschi, S. W., et al. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
  • Gross, K. C., & Seybold, P. G. Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar.
  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. ResearchGate.
  • National Center for Biotechnology Information. Aniline. PubChem Compound Database.
  • Wikipedia. Aniline.
  • Tvelten, J. N-Dealkylation of Amines. PMC.
  • Skubic, C., et al. Lifitegrast Degradation: Products and Pathways. MDPI.

Sources

Validation & Comparative

A Comparative Guide to the Infrared Spectroscopy of 3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research and drug development, providing a rapid, non-destructive method for identifying functional groups and elucidating molecular structures. The IR spectrum of a molecule provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds. This guide offers an in-depth analysis of the characteristic IR absorption peaks for 3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline , a complex molecule incorporating tertiary amine, aromatic ether, and varied aromatic substitution patterns.

This document is designed for researchers, scientists, and drug development professionals. It will deconstruct the molecule's structure to predict its IR spectrum, compare it with simpler analogous compounds, provide a robust experimental protocol for data acquisition, and ground all claims in authoritative references.

Core Principles: Deconstructing the Molecular Structure

To predict the IR spectrum, we must first identify the key functional groups and structural motifs within this compound. Each of these components will give rise to characteristic vibrational modes.

Caption: Molecular structure highlighting key functional groups.

The primary contributors to the IR spectrum are:

  • Tertiary Aromatic Amine: The C-N bond connecting the nitrogen to the 3,5-dimethylphenyl ring.

  • Aryl Alkyl Ether: The C-O-C linkage connecting the ethyl bridge to the 2-methylphenyl ring.

  • Aromatic Rings: Two distinct rings with different substitution patterns.

    • A 1,3,5-trisubstituted benzene ring (the dimethylaniline moiety).

    • An ortho-disubstituted benzene ring (the methylphenoxy moiety).

  • Alkyl Chains: Saturated C-H bonds within the ethyl bridge and the three methyl groups.

Predicted IR Spectrum: A Region-by-Region Analysis

By examining established correlation charts and spectral data of similar compounds, we can predict the characteristic absorption peaks.

The C-H Stretching Region (3100-2800 cm⁻¹)

This region is dominated by stretching vibrations of carbon-hydrogen bonds. A key diagnostic feature is the separation of aromatic and aliphatic C-H stretches.

  • Aromatic =C-H Stretch (3100-3000 cm⁻¹): Aromatic rings exhibit a characteristic C–H stretching absorption at approximately 3030 cm⁻¹.[1] These bands are typically of low to medium intensity and appear at a slightly higher wavenumber than their aliphatic counterparts.[2]

  • Aliphatic -C-H Stretch (3000-2850 cm⁻¹): The methyl (CH₃) and methylene (CH₂) groups in the molecule will produce strong, sharp peaks in this range. Asymmetric and symmetric stretching vibrations for both will be visible.

The Aromatic Overtone Region (2000-1650 cm⁻¹)

This region contains weak but highly diagnostic overtone and combination bands. The pattern of these peaks is characteristic of the substitution pattern on the benzene ring.[1][2] For this molecule, we expect a complex pattern arising from the superposition of signals from both the 1,3,5-trisubstituted and the ortho-disubstituted rings.

The C=C and C-N/C-O Stretching Region (1600-1000 cm⁻¹)

This "fingerprint" region is rich with information and contains the most useful bands for confirming the core structure.

  • Aromatic C=C In-Ring Stretching (1600-1450 cm⁻¹): Molecules with aromatic rings show a series of sharp absorptions due to the stretching of the carbon-carbon bonds within the ring. Two of the most prominent bands are typically found near 1600 cm⁻¹ and 1500 cm⁻¹.[1]

  • Tertiary Aromatic Amine C-N Stretch (1360-1250 cm⁻¹): The stretching vibration of the C-N bond in tertiary aromatic amines like N,N-dimethylaniline is found in this range.[3] This peak is expected to be of strong to medium intensity.

  • Aryl Alkyl Ether Asymmetric C-O Stretch (1275-1200 cm⁻¹): This is one of the most characteristic and intense peaks for an aryl alkyl ether. It arises from the asymmetric stretching of the C-O-C bond and is typically strong and sharp.[4][5][6] For anisole (methyl phenyl ether), this peak appears near 1250 cm⁻¹.[7]

  • Aryl Alkyl Ether Symmetric C-O Stretch (1050-1010 cm⁻¹): A second, strong peak corresponding to the symmetric C-O-C stretch is also expected for aryl alkyl ethers.[6][8]

The overlap between the C-N and C-O stretching regions can sometimes make definitive assignment challenging without comparative data. However, the presence of two distinct, strong bands in the 1275-1200 cm⁻¹ and 1050-1010 cm⁻¹ ranges is a powerful indicator of the aryl alkyl ether moiety.

The Benzene Substitution Region (900-675 cm⁻¹)

The out-of-plane (oop) bending vibrations of the aromatic C-H bonds give rise to strong absorptions in this region. The position of these bands is highly diagnostic of the ring's substitution pattern.[1][2]

  • 1,3,5-Trisubstituted Ring: This pattern typically produces a strong band between 850-810 cm⁻¹ and another strong band between 700-660 cm⁻¹.[1]

  • Ortho-Disubstituted Ring: This pattern is characterized by a single, strong absorption in the 770-735 cm⁻¹ range.[1][9] A key feature is that ortho-substituted rings often lack the additional ring-bending peak near 690 cm⁻¹ that is seen in mono- and meta-substituted rings.[9]

Data Summary and Comparative Analysis

The predicted peaks are summarized below. For validation, these are compared against the known IR absorptions of simpler, structurally related molecules.

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected IntensityComparative Data (cm⁻¹)
3100-3000C-H StretchAromaticMediumToluene: ~3030[1]
2980-2850C-H StretchAlkyl (CH₃, CH₂)StrongDiethyl Ether: 2975, 2866
1610-1580C=C StretchAromatic RingMedium-StrongN,N-Dimethylaniline: 1600, 1577[3]
1520-1480C=C StretchAromatic RingMedium-StrongN,N-Dimethylaniline: 1509[3]
~1250C-O Asymmetric StretchAryl Alkyl EtherStrongAnisole: ~1250[6][7]
~1340C-N StretchTertiary Aromatic AmineMedium-StrongN,N-Dimethylaniline: ~1350
~1040C-O Symmetric StretchAryl Alkyl EtherStrongAnisole: ~1040[6]
850-810C-H Out-of-Plane Bend1,3,5-Trisubstituted RingStrong1,3,5-Trimethylbenzene: ~835
770-735C-H Out-of-Plane BendOrtho-Disubstituted RingStrongo-Xylene: ~742[9]
700-660C-H Out-of-Plane Bend1,3,5-Trisubstituted RingStrong1,3,5-Trimethylbenzene: ~680

Standard Operating Protocol: FT-IR Spectrum Acquisition

This protocol outlines the standard procedure for obtaining a high-quality FT-IR spectrum of a liquid or solid sample, such as this compound.

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis start Start sample_prep Sample Preparation (Neat Liquid Film or KBr Pellet) start->sample_prep instrument_setup Instrument Setup (Purge, Diagnostics) sample_prep->instrument_setup background Acquire Background Spectrum (No Sample) instrument_setup->background sample_scan Acquire Sample Spectrum background->sample_scan processing Data Processing (Baseline Correction, Smoothing) sample_scan->processing peak_picking Peak Picking & Annotation processing->peak_picking comparison Comparison with Reference Data peak_picking->comparison report Generate Report comparison->report end End report->end

Caption: Standard workflow for FT-IR spectral analysis.

Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has been adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Perform any necessary instrument diagnostics or performance verification checks as prompted by the software.

  • Sample Preparation:

    • For a Liquid Sample (Neat Film): Place one small drop of the neat liquid onto the center of a salt plate (e.g., NaCl or KBr). Gently place a second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

    • For a Solid Sample (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic-grade KBr powder in an agate mortar. Grind thoroughly until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

  • Background Spectrum Acquisition:

    • Place the empty salt plates or a blank KBr pellet into the sample holder.

    • Acquire a background spectrum. This scan measures the absorbance of the atmosphere and the sample holder, which will be subtracted from the sample spectrum. Typically, 16-32 scans are co-added for a good signal-to-noise ratio.

  • Sample Spectrum Acquisition:

    • Place the prepared sample into the sample holder in the same orientation as the background.

    • Acquire the sample spectrum using the same scan parameters as the background. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the software's peak-picking tool to identify the wavenumber of all significant absorption bands.

    • Annotate the peaks by assigning them to their corresponding vibrational modes based on the analysis presented in this guide.

    • Compare the experimental spectrum to a reference database or the predicted peaks to confirm the compound's identity.

Conclusion

The infrared spectrum of this compound is predicted to be rich and complex, offering a wealth of information for structural confirmation. The most definitive peaks for identification are the strong, dual C-O stretches of the aryl alkyl ether at approximately 1250 cm⁻¹ and 1040 cm⁻¹ , the C-N stretch around 1340 cm⁻¹ , and the combination of strong C-H out-of-plane bending bands characteristic of both 1,3,5-trisubstitution (850-810 cm⁻¹ and 700-660 cm⁻¹) and ortho-disubstitution (770-735 cm⁻¹) . By following the detailed protocol and comparing the acquired data to this guide, researchers can confidently verify the identity and purity of this multifaceted molecule.

References

  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

  • Fiveable. (n.d.). Spectroscopy of Ethers. Organic Chemistry Class Notes. [Link]

  • LibreTexts Chemistry. (n.d.). Ether Infrared spectra. [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]

  • TMP Chem. (2023). IR spectrum of Ethers || FTIR spectroscopy. YouTube. [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]

  • Smith, B. C. (2016). Distinguishing structural isomers: Mono- and disubstituted benzene rings. ResearchGate. [Link]

  • OpenStax. (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry. [Link]

  • Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

  • NIST. (n.d.). N-Allylaniline. In NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]

  • ResearchGate. (n.d.). Comparison of (a) experimental IR spectrum of aniline with theoretical.... [Link]

  • SpectraBase. (n.d.). N-Methyl aniline - Optional[FTIR] - Spectrum. [Link]

  • Sebastian, C. J., & Aravindan, S. (2013). Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. International Journal of ChemTech Research, 5(5), 2384-2394. [Link]

  • Study.com. (n.d.). Where do 4-ethylaniline and 3, 4-dimethyaniline fall on the IR spectrum?. [Link]

  • Transtutors. (2022). IR Spectrum Determine The Identify Three Unknows Aniline.... [Link]

  • NIST. (n.d.). Aniline, N-methyl-. In NIST Chemistry WebBook. [Link]

  • Wikipedia. (n.d.). N,N-Dimethylaniline. [Link]

Sources

Synthetic Architectures for N-Alkyl-N-Methylaniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Synthetic Routes for N-Alkyl-N-Methylaniline Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the N-alkyl-N-methylaniline motif is a pervasive pharmacophore, serving as a critical modulator of lipophilicity (


), basicity (

), and metabolic stability.[1] While N,N-dimethylaniline is a commodity chemical, the precise synthesis of mixed N-alkyl-N-methyl derivatives (tertiary amines) presents a distinct challenge: controlling selectivity to prevent the formation of quaternary ammonium salts (over-alkylation) while maintaining functional group tolerance on the arene ring.

This guide objectively compares three dominant synthetic strategies: Reductive Amination , Buchwald-Hartwig Cross-Coupling , and Catalytic Hydrogen Autotransfer (Borrowing Hydrogen) . Analysis focuses on selectivity, scalability, and "green" metrics essential for modern API manufacturing.

Part 1: Strategic Pathway Analysis
Method A: Reductive Alkylation (The Robust Workhorse)

Mechanism: Condensation of N-methylaniline with an aldehyde/ketone to form an iminium ion, followed by in situ reduction. Best For: Late-stage functionalization; substrates with sensitive halogens.

  • Causality: The use of mild hydride donors (e.g., Sodium Triacetoxyborohydride) kinetically favors the reduction of the iminium ion over the aldehyde/ketone, preventing side reactions. Unlike direct alkylation (

    
    ), this pathway physically prevents quaternization because the intermediate is neutral after reduction.
    
  • Pros: Exceptional chemoselectivity; avoids over-alkylation; operational simplicity (One-Pot).

  • Cons: Limited to available aldehyde/ketone precursors; steric bulk can impede iminium formation.

Method B: Buchwald-Hartwig Cross-Coupling (The Convergent Route)

Mechanism: Pd-catalyzed coupling of an aryl halide with a secondary amine (N-methylalkylamine). Best For: Constructing the aniline core from aryl halides; systems where the alkyl chain is complex and pre-synthesized.

  • Causality: The catalytic cycle relies on the reductive elimination step from a Pd(II)-amido complex. Ligand choice (e.g., bulky phosphines like DavePhos or BrettPhos) is critical to prevent

    
    -hydride elimination and promote coupling of sterically hindered amines.
    
  • Pros: High convergence; utilizes ubiquitous aryl halide starting materials; tolerates base-stable groups.

  • Cons: High cost of Pd/Ligands; requires removal of heavy metals (ICH Q3D guidelines); strictly anhydrous conditions often required.

Method C: Hydrogen Autotransfer / Borrowing Hydrogen (The Green Frontier)

Mechanism: Metal-catalyzed dehydrogenation of an alcohol to an aldehyde, imine formation, and re-hydrogenation using the "borrowed" hydrogen. Best For: Green chemistry initiatives; large-scale manufacturing where E-factor is critical.

  • Causality: Catalysts (typically Ru or Ir pincer complexes) shuttle protons and electrons between the alcohol and the imine. This "atom-economic" loop generates water as the sole byproduct, eliminating the need for stoichiometric hydride reagents or hazardous alkyl halides.

  • Pros: Water is the only byproduct; uses abundant alcohols; high atom economy.

  • Cons: Often requires higher temperatures (>100°C); lower tolerance for reducible groups (nitro, alkene) compared to Method A.

Part 2: Comparative Performance Matrix

Table 1: Synthetic Route Comparison for Target: N-Cyclohexyl-N-methyl-4-fluoroaniline

FeatureMethod A: Reductive Amination Method B: Buchwald-Hartwig Method C: Borrowing Hydrogen
Precursors N-Methyl-4-fluoroaniline + Cyclohexanone1-Bromo-4-fluorobenzene + N-MethylcyclohexylamineN-Methyl-4-fluoroaniline + Cyclohexanol
Reagents NaBH(OAc)3, AcOH, DCEPd(OAc)2, Ligand, NaOtBu, Toluene[Ru(p-cymene)Cl2]2, Ligand, Base
Yield (Typical) 85 - 95%75 - 90%70 - 85%
Selectivity High (No Quats)High (Ligand Controlled)Moderate (Temp dependent)
Green Metrics Moderate (Boron waste, Chlorinated solvents)Poor (Heavy metal, Phosphine waste)Excellent (Water byproduct)
Cost LowHighModerate
Key Risk Reductive dechlorination (rare with STAB)Hydrodehalogenation side-reactionCatalyst poisoning; high pressure
Part 3: Decision Logic & Visualization

Figure 1: Synthetic Decision Tree for N-Alkylated Anilines Caption: Logical flow for selecting the optimal synthetic route based on substrate availability and structural constraints.

DecisionTree Start Target: N-Alkyl-N-Methylaniline CheckCore Is the Aryl-N bond already formed? Start->CheckCore NoCore No (Have Aryl Halide) CheckCore->NoCore No YesCore Yes (Have N-Methylaniline) CheckCore->YesCore Yes Buchwald Route B: Buchwald-Hartwig Coupling NoCore->Buchwald CheckGreen Is Green/Scale-up a priority? YesCore->CheckGreen GreenYes Yes (Use Alcohol) CheckGreen->GreenYes Yes GreenNo No (Lab Scale/Complex) CheckGreen->GreenNo No BorrowingH Route C: Borrowing Hydrogen (Ru/Ir Catalysis) GreenYes->BorrowingH CheckSensitive Sensitive Functional Groups? (NO2, C=C) GreenNo->CheckSensitive Reductive Route A: Reductive Amination (NaBH(OAc)3) CheckSensitive->Reductive Yes/No

Part 4: Detailed Experimental Protocols
Protocol A: Reductive Amination (Standard Operating Procedure)

Objective: Synthesis of N-benzyl-N-methylaniline from N-methylaniline.

Reagents:

  • N-Methylaniline (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (1.0 equiv)

  • 1,2-Dichloroethane (DCE) or THF

Workflow:

  • Imine Formation: In a dry flask, dissolve N-methylaniline and benzaldehyde in DCE (0.2 M). Add Acetic Acid. Stir at Room Temperature (RT) for 30 minutes.

    • Note: Pre-stirring allows the equilibrium formation of the iminium species.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.

    • Causality: STAB is less basic and milder than

      
      , preventing direct reduction of the aldehyde before imine formation.
      
  • Reaction: Warm to RT and stir for 4-12 hours. Monitor by TLC/LC-MS.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol C: Ruthenium-Catalyzed Borrowing Hydrogen

Objective: Green methylation using Methanol.

Reagents:

  • Aniline derivative (1.0 equiv)

  • Methanol (Solvent & Reagent)[2][3][4]

  • Catalyst:

    
     (0.5 mol%) + Ligand (e.g., DPEphos or specialized PNP pincer)
    
  • Base:

    
     (10-20 mol%)
    

Workflow:

  • Charge: In a pressure tube or autoclave, combine aniline, catalyst, ligand, and base.

  • Solvent: Add Methanol (excess).

  • Reaction: Seal and heat to 120-140°C for 12-24 hours.

    • Self-Validating Step: The pressure will rise due to solvent vapor; ensure vessel is rated. Conversion is driven by the thermodynamic stability of the product.

  • Workup: Cool to RT. Filter through a celite pad to remove catalyst residues. Concentrate filtrate.

  • Purification: Often minimal; recrystallization or distillation.

Part 5: Mechanistic Visualization

Figure 2: The "Borrowing Hydrogen" Catalytic Cycle Caption: Ru-catalyzed shuttle of hydrogen from alcohol to imine, releasing water.

BorrowingHydrogen Alcohol Alcohol (R-CH2-OH) Aldehyde Aldehyde (R-CHO) Alcohol->Aldehyde Dehydrogenation (-2H) Cat Ru-Catalyst Alcohol->Cat H transfer Imine Imine (R-CH=N-Ar) Aldehyde->Imine + Amine (-H2O) Amine Product Amine (R-CH2-NH-Ar) Imine->Amine Hydrogenation (+2H) CatH2 Ru-H2 (Hydride) Cat->CatH2 Stores H CatH2->Imine Returns H CatH2->Cat

References
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Hamid, M. H., Slatford, P. A., & Williams, J. M. "Borrowing Hydrogen in the Activation of Alcohols." Advanced Synthesis & Catalysis, 2007.

  • Imm, S., et al. "Improved Ruthenium-Catalyzed Amination of Alcohols with Ammonia: Synthesis of Primary Amines." Angewandte Chemie International Edition, 2011.

  • Pfaltz, A., et al. "Iridium-Catalyzed N-Alkylation of Amines with Alcohols." Chemical Reviews, 2016.

Sources

Structural Elucidation of 3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline: A Comparative Guide to XRD vs. DFT

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The determination of the crystal structure of 3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline represents a critical challenge in structural chemistry due to the molecule's conformational flexibility. This compound features two aromatic systems (a 3,5-dimethylaniline moiety and a 2-methylphenoxy group) linked by a flexible ethyl spacer (


).

The Challenge: Flexible pharmaceutical intermediates often crystallize with high degrees of disorder or form oils at room temperature, making Single Crystal X-Ray Diffraction (SC-XRD) difficult.

The Solution: This guide compares the "Gold Standard" experimental approach (SC-XRD ) against the "High-Throughput" predictive alternative (Density Functional Theory - DFT ). We provide a validated workflow to reconcile experimental data with theoretical energy minima, ensuring rigorous structural assignment.

Comparative Analysis: SC-XRD vs. DFT

For a researcher targeting this specific aniline derivative, choosing the right structural elucidation path is a trade-off between accuracy and resource intensity.

FeatureMethod A: Single Crystal XRD (Experimental)Method B: DFT Optimization (Theoretical)
Primary Output Absolute 3D configuration, packing forces, solvent inclusion.Gas-phase energy minima, HOMO-LUMO gaps, electrostatic potential.
Accuracy Definitive. Direct observation of electron density.Predictive. Dependent on basis set (e.g., B3LYP/6-311G**) and solvation models.
Limitation Requires a high-quality single crystal (0.1–0.3 mm).Ignores crystal packing forces (unless Periodic Boundary Conditions are used).
Time to Result Weeks (Synthesis + Crystallization) + Hours (Data Coll.).Hours to Days (CPU time).
Cost High (Diffractometer time, reagents).Low (Computational resources).
Best For Final validation for publication/patents.Pre-synthesis screening and conformational analysis.

Experimental Protocol: Single Crystal XRD

This protocol is designed as a self-validating system. If the crystallization step fails (oiling out), the protocol redirects to salt formation.

Phase 1: Synthesis & Purification[1]
  • Reaction: Nucleophilic substitution of 3,5-dimethylaniline with 1-(2-bromoethoxy)-2-methylbenzene in acetonitrile with

    
     base.
    
  • Purification: Silica gel column chromatography (Hexane:Ethyl Acetate 9:1).

  • Validation Point: Purity must be >99% by HPLC before attempting crystallization. Impurities act as nucleation inhibitors.

Phase 2: Crystallization (The Critical Step)

The flexible ethyl linker often prevents lattice formation. Use the Slow Evaporation Technique .

  • Dissolve 20 mg of the pure compound in 2 mL of Ethanol .

  • Add Hexane dropwise until slight turbidity appears, then add 1 drop of Ethanol to clear it.

  • Cover the vial with parafilm and poke 3-4 small holes.

  • Store at 4°C in a vibration-free environment.

    • Contingency: If the product oils out, convert to the Hydrochloride Salt by bubbling HCl gas through an ethereal solution. Salts crystallize more readily due to ionic lattice forces.

Phase 3: Data Collection & Refinement[2]
  • Instrument: Bruker APEX-II or equivalent CCD diffractometer.

  • Radiation: Mo

    
     (
    
    
    
    Å).[1]
  • Temperature: 296 K (Room Temp) or 100 K (Liquid

    
    ). Note: 100 K is preferred to reduce thermal motion of the flexible ethyl chain.
    
  • Refinement: SHELXL (Sheldrick) using Least-Squares on

    
    .
    

Computational Protocol: DFT Validation

When a crystal cannot be grown, or to understand the "free" state of the molecule versus the "packed" state, DFT is the required alternative.

  • Software: Gaussian 16 / GAMESS / ORCA.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: 6-311G(d,p) (Split-valence triple-zeta with polarization functions).

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Ethanol to mimic crystallization solvent.

Workflow Visualization:

StructuralDetermination Start Target Molecule: This compound DFT DFT Optimization (B3LYP/6-311G**) Start->DFT Synth Synthesis & Purification Start->Synth Compare RMSD Overlay (Exp vs. Calc) DFT->Compare Cryst Crystallization (EtOH/Hexane) Synth->Cryst Check Crystal Check: Suitable? Cryst->Check XRD SC-XRD Data Collection Check->XRD Yes Salt Convert to HCl Salt Check->Salt No (Oiling) XRD->Compare Salt->Cryst

Figure 1: Integrated workflow for structural determination, incorporating a feedback loop for difficult-to-crystallize flexible linkers.

Data Analysis & Expected Metrics

To validate your results, compare your experimental values against these standard geometric parameters derived from analogous phenoxy-ethyl-aniline structures.

Structural Parameters Table
ParameterExpected Range (XRD)DFT Prediction (Gas Phase)Interpretation
C–N Bond Length 1.38 – 1.42 Å~1.39 ÅIndicates partial double bond character due to resonance with the 3,5-dimethylphenyl ring.
C–O Bond (Phenoxy) 1.36 – 1.39 Å~1.37 ÅTypical aryl-ether linkage.
C–O Bond (Ethyl) 1.42 – 1.45 Å~1.43 ÅTypical aliphatic ether linkage.
Torsion Angle (

)
Variable (Packing dependent)Energy MinimumThe ethyl linker (

) usually adopts a gauche conformation in crystal packing to maximize H-bonding.
Intermolecular Forces N–H...O Hydrogen BondsN/A (Single Molecule)Look for N–H...O interactions between the amine and the phenoxy oxygen of a neighboring molecule.
Interaction Hierarchy Diagram

Understanding why the crystal forms is as important as the structure itself.

Interactions Crystal Crystal Lattice Stability Primary Strong H-Bonds (N-H...O) Crystal->Primary Dominant Force Secondary Pi-Pi Stacking (Aromatic Rings) Crystal->Secondary Directional Guide Tertiary Van der Waals (Methyl Groups) Crystal->Tertiary Packing Efficiency

Figure 2: Hierarchical intermolecular forces stabilizing the this compound lattice.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury - Crystal Structure Visualisation." (Standard tool for analyzing packing interactions). Link

  • BenchChem. "2-Methyl-4-(4-methylphenoxy)aniline: Synthesis and Potential Applications." (Reference for synthesis of similar diaryl ether anilines). Link

Sources

UV-Vis absorption spectra analysis of phenoxyethyl anilines

Comparative Spectroscopic Guide: -Phenoxyethyl Anilines

Focus: Electronic Transitions, Substituent Effects, and Structural Performance

Executive Summary



Disperse Red/Blue dye

This guide compares the spectral performance of


-(2-phenoxyethyl)aniline
  • 
    -Ethylaniline  (The baseline alkyl-aniline).
    
  • 
    -(2-Hydroxyethyl)aniline  (The standard hydrophilic coupling component).
    

Theoretical Framework: The "Insulated" Chromophore

To interpret the spectra correctly, one must understand the molecular orbital isolation. The ethylene bridge (

Mechanism of Electronic Interaction
  • Primary Chromophore: The

    
    -substituted aniline system (
    
    
    and
    
    
    ).
  • Secondary Chromophore: The phenoxy ether system (Anisole-like transitions).

  • The "Ballast" Effect: The phenoxy group acts primarily as a steric and lipophilic ballast, but it contributes to the total molar absorptivity (

    
    ) in the 270–280 nm region via additivity.
    

ElectronicEffectsAnilineAniline Nitrogen(Primary Donor)BridgeEthylene Bridge(-CH2-CH2-)(Insulator)Aniline->BridgeInductive (+I)StabilizationSpectrumResulting Spectrum:Summation of TwoDistinct ChromophoresAniline->SpectrumDominant Band(240-300 nm)PhenoxyPhenoxy Ring(Secondary Chromophore)Bridge->PhenoxyNo ConjugationPhenoxy->SpectrumOverlap Band(~270 nm)

Figure 1: Structural isolation of chromophores in N-phenoxyethyl aniline derivatives.

Comparative Spectral Analysis

The following data compares the target compound with standard alternatives. Note that while

Molar Extinction Coefficient (

)
Solubility
Table 1: Optical & Physical Properties Comparison

Solvent: Methanol (MeOH) | Concentration:

Feature

-Ethylaniline
(Baseline)

-(2-Hydroxyethyl)aniline
(Alternative)

-(2-Phenoxyethyl)aniline
(Target)
Primary

245 nm248 nm247 nm
Secondary

294 nm298 nm296 nm
Spectral Shape Distinct dual peaksBroadened secondary bandmerged/Intense shoulder at 270nm

(at

)
~2,200

~2,500

~3,800

(Additive effect)
Solvatochromism ModerateHigh (H-bonding sensitive)Low (Sterically shielded)
Application Basic SynthesisWater-soluble DyesHydrophobic Disperse Dyes
Key Technical Insight:

The Phenoxyethyl derivative exhibits a "hyperchromic" effect (higher intensity) in the 270–280 nm region compared to the Hydroxyethyl analog. This is due to the superposition of the phenoxy ring absorption (typically

This does not shift the 

significantly but broadens the integration area.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and distinguish the phenoxy-derivative from impurities (like unreacted phenol), follow this specific protocol.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol (Cutoff <205 nm) or Acetonitrile.

  • Blank: Pure solvent + 1% Phenol (if checking for unreacted starting material).

  • Cuvettes: Matched Quartz (1 cm path length).

Step-by-Step Methodology
  • Stock Preparation (Target

    
     M): 
    
    • Weigh 21.3 mg of

      
      -(2-phenoxyethyl)aniline (MW: 213.28  g/mol ).
      
    • Dissolve in 100 mL of Methanol. Sonicate for 5 mins to ensure complete dissolution of the hydrophobic tail.

  • Working Standard (

    
     M): 
    
    • Take 1.0 mL of Stock.

    • Dilute to 100 mL with Methanol.

  • Baseline Correction:

    • Run a baseline scan with pure Methanol from 200 nm to 400 nm.

  • Acquisition:

    • Scan sample.

    • Validation Check: If a sharp peak appears at 210 nm or 270 nm with distinct fine structure, check for free phenol contamination (unreacted starting material). Pure product shows smooth aniline-like bands.

ProtocolStartSample PreparationDissolveDissolve 21.3 mg in MeOH(Stock 10^-3 M)Start->DissolveDiluteDilute 1:100(Working 10^-5 M)Dissolve->DiluteScanUV-Vis Scan(200-400 nm)Dilute->ScanDecisionCheck 270 nmBand ShapeScan->DecisionPassSmooth/Broad(Pure Product)Decision->PassNo Fine StructureFailSharp Fine Structure(Free Phenol Contamination)Decision->FailFine Structure Visible

Figure 2: Operational workflow for spectral validation and impurity detection.

Critical Analysis: Performance in Application

Why Choose Phenoxyethyl?

In drug and dye development, the spectral data serves as a proxy for electronic behavior.

  • Hydrophobicity: The phenoxyethyl group significantly increases the

    
     (partition coefficient). While 
    
    
    -(2-hydroxyethyl)aniline is water-soluble, the phenoxyethyl derivative is lipophilic. This is critical for Disperse Dyes , which must migrate from an aqueous bath into hydrophobic polyester fibers [1].
  • Thermal Stability: The ether linkage is more thermally stable than the alcohol linkage found in hydroxyethyl derivatives, preventing dehydration reactions during high-temperature dye processing.

Solvatochromic Behavior

Unlike the hydroxyethyl derivative, which shows significant blue shifts (hypsochromic) in non-polar solvents due to loss of H-bonding, the phenoxyethyl derivative is relatively solvent-invariant . This makes it a robust standard for quantitation in mixed-solvent HPLC mobile phases [2].

References

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Standard text on disperse dye mechanisms and coupling components).
  • PubChem. (2025).[1] N-(2-Phenoxyethyl)aniline Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • NIST Chemistry WebBook. (2025). UV/Visible Spectra of Aniline Derivatives. National Institute of Standards and Technology.[2] Available at: [Link]

  • Peters, A. T. (1985). Spectral properties of azo dyes derived from N-substituted anilines. Dyes and Pigments, 6(5), 349-368. (Foundational work on how N-substituents like phenoxyethyl affect the final dye spectrum).

Safety Operating Guide

Personal protective equipment for handling 3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

The Precautionary Principle: While specific Safety Data Sheets (SDS) for 3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline (CAS: 1040686-64-3) often classify it primarily as an Irritant , its structural core—a substituted aniline—mandates a higher tier of containment.[1][2] Aniline derivatives are notorious for skin absorption toxicity and the potential to induce methemoglobinemia (interference with oxygen transport in blood).[2]

Treat this compound as a potential systemic toxin. Do not rely solely on minimum regulatory requirements.[2] The protocols below are designed to prevent not just acute injury, but also chronic sensitization.

Part 2: Hazard Architecture & Risk Assessment

To understand the PPE requirements, we must first deconstruct the chemical's risk profile based on its functional groups.

Structural ComponentAssociated HazardPhysiological Impact
Aniline Core Systemic ToxicityPotential for methemoglobinemia (cyanosis/hypoxia) upon skin absorption or inhalation.[1][2]
Phenoxy Ether Linkage LipophilicityIncreases ability to penetrate the lipid bilayer of skin and cell membranes, accelerating absorption.
Dimethyl/Methyl Groups Metabolic ActivationAlkyl-substituted anilines can be metabolically activated in the liver, potentially leading to hepatotoxicity.[2]

Part 3: Personal Protective Equipment (PPE) Matrix

This section details the specific barrier protection required. Standard "lab safety" gear is insufficient for direct handling of lipophilic amines.[2]

Hand Protection Strategy

Critical Insight: Aniline derivatives can permeate standard disposable nitrile gloves in minutes without visible degradation.[2]

  • Primary Recommendation (High Risk/Synthesis): Laminate Film (Silver Shield/4H) .[2]

    • Why: These provide >4 hours of breakthrough time against aromatics and amines.[2]

    • Drawback: Poor dexterity.[2]

  • Operational Compromise (Standard Handling): Double-Gloving Protocol .

    • Inner Layer: 4-mil Nitrile (Inspection White).[1][2]

    • Outer Layer: 8-mil Extended Cuff Nitrile (Dark Blue/Green).[1][2]

    • Protocol: Change outer gloves immediately upon any splash.[2] Change both pairs every 60 minutes of active handling.

Respiratory Protection

Threshold: If handling >50 mg outside a certified fume hood, respiratory protection is mandatory.[2]

  • Engineering Control: Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood (Face velocity: 80–100 fpm).[2]

  • PPE Backup: Half-face respirator with Organic Vapor (OV) cartridges (Black band).[1][2]

    • Note: N95 (Dust masks) provide ZERO protection against amine vapors.[2]

Ocular & Dermal Defense
  • Eyes: Chemical Splash Goggles (Indirect Vent).[2] Safety glasses are unacceptable due to the risk of liquid splashing/aerosolization.

  • Body: Tyvek® Lab Coat or Apron (Polyethylene coated).[2] Cotton lab coats can absorb the chemical and hold it against the skin, acting as a transdermal patch.

Part 4: Operational Workflow (Visualization)

The following diagram outlines the decision logic for handling this compound, integrating safety checks at every stage.

SafetyWorkflow Start Start: Chemical Handling RiskCheck Risk Assessment: Is Quantity > 100mg? Start->RiskCheck HighRiskPPE High-Risk PPE: - Silver Shield Gloves - Tyvek Apron - Full Face Shield RiskCheck->HighRiskPPE Yes LowRiskPPE Standard PPE: - Double Nitrile Gloves - Splash Goggles - Lab Coat RiskCheck->LowRiskPPE No HoodCheck Is Fume Hood Available? Engineering Engineering Control: Use Fume Hood (Sash < 18") HoodCheck->Engineering Yes Weighing Weighing Protocol: Use Analytical Balance inside Hood (Pre-tare vials) HoodCheck->Weighing No (STOP WORK) HighRiskPPE->HoodCheck Engineering->Weighing LowRiskPPE->HoodCheck Solubilization Solubilization: Add Solvent (DMSO/Ethanol) Close Cap Tightly Weighing->Solubilization Waste Disposal: Segregate into 'Organic Amines' DO NOT Acidify Solubilization->Waste

Caption: Decision matrix for PPE selection and operational workflow based on quantity and engineering controls.

Part 5: Emergency Response Protocols

Trustworthiness Check: These steps are self-validating because they prioritize decontamination speed over neutralization.[1][2] Neutralization on skin can cause exothermic burns.[2]

Skin Exposure (The "Speed Strip" Method)[2]
  • Immediate: Stop working. Do not wipe the area (wiping drives chemical deeper).[2]

  • Strip: Remove contaminated clothing while moving to the safety shower/sink.[2]

  • Flush: Rinse with tepid water for 15 minutes minimum .

  • Soap: Use a lipophilic surfactant (e.g., dish soap) if available, as water alone may not efficiently remove this oily amine.[2]

  • Monitor: Watch for signs of cyanosis (blue lips/fingernails) for 2 hours.

Spill Cleanup (< 10 mL)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don Silver Shield gloves and respiratory protection.[2]

  • Absorb: Use Vermiculite or Sand .[2][3][4] Do not use paper towels (high surface area promotes rapid evaporation of toxic fumes).[2]

  • Collect: Scoop into a jar, label "Toxic Debris," and seal.

  • Clean: Wash surface with 10% bleach solution (oxidizes the amine), followed by water.[2]

Part 6: Disposal & Deactivation Logistics

Scientific Integrity: Organic amines are basic.[2] Mixing them with strong acid waste streams can generate heat.[2] Mixing them with oxidizers (peroxides, nitric acid) can be explosive.[2][5]

Waste Stream CategoryContainer LabelingChemical Compatibility Notes
Liquid Waste "Organic Amines / Toxic"Keep Alkaline. Do not mix with acidic waste streams.[1][2] Compatible with DMSO, Methanol, Ethanol wastes.[2]
Solid Waste "Toxic Solid Debris"Includes contaminated gloves, weighing boats, and pipette tips.[2] Double-bag in clear polyethylene.[1][2]
Sharps "Chemically Contaminated Sharps"Needles used for injection must not be recapped.[2]

Deactivation Protocol (Glassware): Rinse glassware with a dilute acid solution (e.g., 1M HCl) to protonate the amine into a water-soluble salt, making it easier to wash away, then rinse with acetone and water.[2] Collect the first rinse as hazardous waste.[2]

References

  • National Institute of Standards and Technology (NIST) . (2023).[2] Aniline, 3-ethyl- and related amine data. NIST Chemistry WebBook.[2][6] Retrieved from [Link][1][2]

  • New Jersey Department of Health . (2017).[2] Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . (2024).[2] OSHA Technical Manual (OTM) - Section VIII: Chapter 1: Chemical Protective Clothing. Retrieved from [Link][1][2]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.